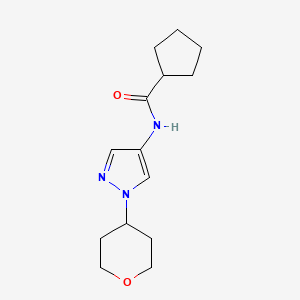

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

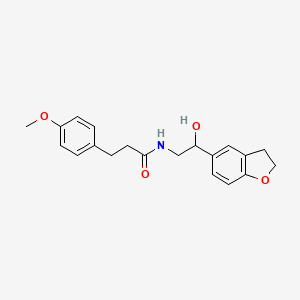

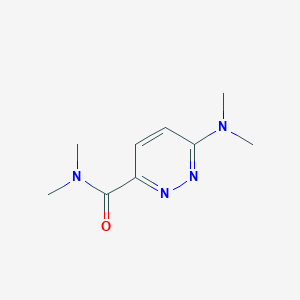

“N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide” is a complex organic compound. It contains a tetrahydro-2H-pyran-4-yl group, a 1H-pyrazol-4-yl group, and a cyclopentanecarboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom and five carbon atoms . The 1H-pyrazol-4-yl group is a five-membered ring with two nitrogen atoms and three carbon atoms . The cyclopentanecarboxamide group is a five-membered ring of carbon atoms with a carboxamide group attached .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The different functional groups present in the molecule could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Catalyst-Free Synthesis : A study by Wenjing Liu et al. (2014) discussed the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement, highlighting the efficiency of catalyst-free synthetic routes for similar compounds (Liu et al., 2014).

- Regioselective Synthesis : The development of regioselective synthetic methods for pyrazole derivatives, as explored by Stefano Hernández et al. (2010), provides a foundation for the precise construction of complex molecules, potentially including those similar to the queried compound (Hernández et al., 2010).

Biological Activity

- Antitumor Activity : Research by Asmaa M. Fahim et al. (2019) on novel pyrimidiopyrazole derivatives demonstrated significant in vitro antitumor activity against HepG2 cell lines, suggesting potential therapeutic applications for similar compounds (Fahim et al., 2019).

- Antimicrobial Activity : A study on the regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of various pyrazole derivatives by Yasser H. Zaki et al. (2016) indicates the potential of such compounds in developing new antimicrobial agents (Zaki et al., 2016).

Methodological Advances

- Microwave-Assisted Synthesis : The work by Jun Hu et al. (2011) on microwave-assisted synthesis of tetrazolyl pyrazole amides showcases advancements in synthetic techniques that could be applicable to the synthesis of the compound , offering a faster and more efficient route (Hu et al., 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-14(11-3-1-2-4-11)16-12-9-15-17(10-12)13-5-7-19-8-6-13/h9-11,13H,1-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFDUAKBKVPGCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopentanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2763098.png)

![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2763101.png)

![N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2763103.png)

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)